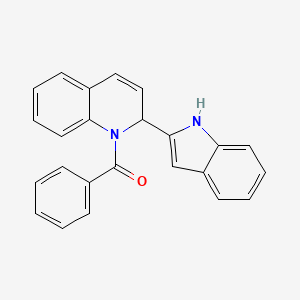

![molecular formula C16H21N5O3 B5536168 methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a multi-functional molecule that contains several functional groups such as triazine, ether, and benzoate ester. These functional groups suggest that the compound could be involved in various chemical reactions and possess unique physical and chemical properties. The synthesis, structural analysis, and reactivity of such compounds are of interest in the fields of organic chemistry and materials science.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step chemical reactions, starting from simpler building blocks. For example, a related compound, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, was synthesized via a condensation reaction followed by reduction and heating in the presence of a catalyst (Al-Said & Al-Sghair, 2013). These steps are indicative of the complex strategies required to assemble such molecules.

Molecular Structure Analysis

The molecular structure of compounds containing triazine and benzoate moieties can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. For instance, the structure of a related compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was determined by single-crystal X-ray crystallography (Manolov, Morgenstern, & Hegetschweiler, 2012). These analyses provide insights into the arrangement of atoms within the molecule and its potential reactive sites.

Chemical Reactions and Properties

The presence of multiple reactive functional groups in the molecule indicates a wide range of chemical reactivity. Triazine, for instance, is known for its reactivity with nucleophiles, while esters can undergo hydrolysis, transesterification, and other reactions. The specific reactivities of such compounds are crucial for their application in synthesis and material science.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. For example, the crystalline structure of a related compound was detailed, providing insights into intermolecular interactions and stability (Manolov, Morgenstern, & Hegetschweiler, 2012).

Applications De Recherche Scientifique

Electrochemical Studies

One area of research focuses on the electroreduction of s-triazine derivatives, such as prometryne, which shares structural similarities with the specified compound. These studies, performed on mercury electrodes, delve into the chemical reactions taking place between successive electron transfers in the reduction process of these compounds. The findings indicate that the herbicides undergo a cleavage of the -SCH3 group via different intermediates, influenced by the herbicide's structure and the pH of the environment (Ortiz et al., 2001).

Degradation and Environmental Impact

Research into the degradation kinetics of atrazine and its products with ozone and OH radicals provides insights into potential pathways for mitigating environmental contamination. This work identifies the main degradation products and quantifies different pathways contributing to the overall degradation process, offering a predictive tool for drinking water treatment (Acero et al., 2000).

CO2 Absorption Studies

The exploration of solvent-free alkanolamines for CO2 capture reveals that certain secondary amines, including 2-(ethylamino)ethanol, which is structurally related to the compound , react with CO2 to form liquid carbonated species without dilution with any additional solvent. This research underscores the efficiency and potential advantages of using such compounds in the CO2 capture process, highlighting a significant application in environmental management (Barzagli et al., 2016).

Photocatalytic and Sonolytic Decomposition

Studies on the decomposition of atrazine in the presence of polyoxometalates under ultraviolet light and ultrasound provide valuable insights into potential environmental remediation techniques. These methods yield common intermediates and final products, indicating a path towards the decomposition of persistent organic pollutants in water sources (Hiskia et al., 2001).

Herbicide Impact on Soil and Plant Metabolism

Research into the effects of s-triazines on soil enzymes and plant metabolism reveals that these compounds can influence carbohydrate and nitrogen metabolism in plants. This insight is crucial for understanding the broader ecological impacts of such chemicals on agricultural and natural ecosystems (Wu et al., 1971).

Propriétés

IUPAC Name |

methyl 2-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-5-17-14-19-15(18-10(2)3)21-16(20-14)24-12-9-7-6-8-11(12)13(22)23-4/h6-10H,5H2,1-4H3,(H2,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSHBLSQBCLNDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

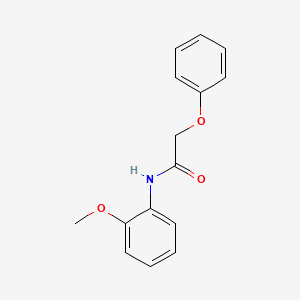

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

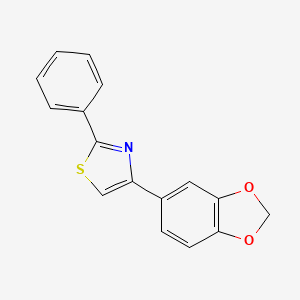

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

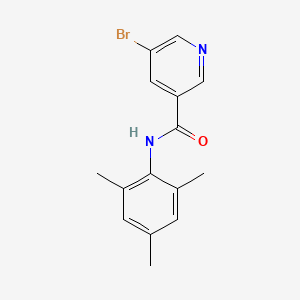

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)